molecular formula C6H8BrF3 B1178973 PRP22 protein CAS No. 134711-02-7

PRP22 protein

Cat. No.: B1178973
CAS No.: 134711-02-7
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Description

The PRP22 protein is an essential, recombinant DEAH-box RNA-dependent ATPase/ATP-dependent RNA helicase from Saccharomyces cerevisiae (yeast). This multifunctional enzyme plays two critical and distinct roles in the pre-mRNA splicing process. First, it is required for the second catalytic step of splicing (the second transesterification reaction), an activity that does not require ATP hydrolysis . Second, following the completion of splicing, PRP22 utilizes the energy from ATP hydrolysis to mediate the release of the mature mRNA from the spliceosome, a process that involves its ATP-dependent RNA helicase activity to unwind RNA duplexes . This release function is crucial for the downstream export and translation of the mRNA. PRP22 also contributes to splicing fidelity by proofreading the exon ligation reaction . Researchers utilize this protein to study the intricate mechanics of spliceosome disassembly, RNA helicase function, and the overall regulation of gene expression through splicing. The product is supplied with a guaranteed level of activity and purity for consistent experimental results. FOR RESEARCH USE ONLY.

Properties

CAS No.

134711-02-7

Molecular Formula

C6H8BrF3

Synonyms

PRP22 protein

Origin of Product

United States

Molecular Mechanisms of Prp22 Function

Roles in Pre-mRNA Splicing Catalysis

PRP22 plays multifaceted roles in the latter stages of pre-mRNA splicing, impacting both the catalytic process and the subsequent fate of the spliced products and the spliceosome itself. yeastgenome.orgnih.gov

PRP22 is required for the second catalytic step of pre-mRNA splicing, which involves the ligation of the 5' and 3' exons and the release of the lariat (B8276320) intron. yeastgenome.orgnih.govnih.gov Interestingly, in vitro studies have shown that PRP22 can function in this step in an ATP-independent manner. yeastgenome.orgnih.govnih.gov The requirement for PRP22 during the second step appears to be influenced by the distance between the branchpoint and the 3' splice site, suggesting a potential, previously unrecognized role for PRP22 in splice site selection. yeastgenome.orgnih.govnih.gov Research findings indicate that PRP22 promotes the alignment of the 3' splice site for exon ligation. While the ATP-dependent helicase activity is essential for mRNA release, it is not required for the second transesterification reaction itself.

A primary and well-characterized function of PRP22 is the ATP-dependent release of the spliced mRNA from the spliceosome. yeastgenome.orguniprot.orgnih.govnih.govuniprot.org Following the completion of the second catalytic step, the mature mRNA remains associated with the spliceosomal complex. uniprot.org PRP22 utilizes the energy derived from ATP hydrolysis to effect this release. yeastgenome.orgnih.govnih.govuniprot.org The RNA helicase activity of PRP22 is believed to be central to this process, likely by disrupting RNA-RNA interactions that tether the mRNA to the spliceosome. yeastgenome.orguniprot.org Specifically, it has been proposed that PRP22's helicase activity disrupts contacts between the U5 snRNA and exon sequences adjacent to the splice sites. yeastgenome.org PRP22 has been shown to interact with the mRNA downstream of the exon-exon junction prior to its release, and its 3' to 5' helicase activity is thought to disrupt mRNA/U5 snRNP contacts, thereby liberating the mRNA. This release is an ATP-dependent process, and functional PRP22 and hydrolyzable ATP are necessary. uniprot.org

Here is a summary of key functional aspects of PRP22:

FeatureDescriptionDependence on ATP
RNA-Dependent ATPaseHydrolyzes ATP in the presence of RNA.Required
ATP-Dependent RNA HelicaseUnwinds RNA duplexes with 3' to 5' directionality.Required
Second Catalytic StepInvolved in exon ligation.ATP-independent
Spliced mRNA ReleaseMediates release of mRNA from spliceosome by disrupting RNA interactions.Required
Spliceosome DisassemblyContributes to the overall process following mRNA release.Required

Detailed Research Findings:

Research utilizing in vitro depletion/reconstitution assays has been instrumental in defining the roles of PRP22. Depletion of PRP22 from yeast extracts leads to the accumulation of splicing intermediates arrested before the second catalytic step, and the addition of purified recombinant PRP22 restores splicing activity. yeastgenome.orgnih.govnih.gov Biochemical characterization of purified recombinant PRP22 has confirmed its ATPase and helicase activities. yeastgenome.orgnih.govnih.govuniprot.org Analysis of PRP22 mutants, particularly those affecting ATP binding or hydrolysis (e.g., K512A) or uncoupling ATPase and helicase activities (e.g., S635A, T637A), has provided insights into the specific requirements for its different functions. yeastgenome.orguniprot.org For instance, the K512A mutant, defective in ATPase activity, can still support the second catalytic step but fails to release mRNA. yeastgenome.org Cross-linking studies have helped to understand the interaction of PRP22 with RNA substrates within the spliceosome, showing its binding to the mRNA downstream of the exon-exon junction. Structural studies, including crystal structures, are beginning to reveal the molecular basis of its RNA binding and translocation mechanism.

Contributions to Splicing Fidelity and Proofreading Mechanisms

PRP22 enhances the fidelity of exon ligation through a proofreading mechanism. nih.govnih.gov This mechanism involves PRP22-mediated rejection of aberrant splicing intermediates, which competes with the exon ligation reaction. nih.gov This proofreading activity is dependent on the ATPase and RNA unwindase activities of PRP22. nih.govnih.gov Mutations that impair these activities can lead to the formation of aberrant mRNA. nih.govnih.gov

PRP22 plays a role in 3' splice site selection, particularly when the distance between the branchpoint and the 3' splice site is significant (≥21 nucleotides in yeast). embopress.orgnih.govelifesciences.org While Slu7 and Prp18 are believed to help stabilize the docking of the 3' splice site to the active site, PRP22 has been proposed to antagonize this docking. elifesciences.orgresearchgate.net This antagonism is thought to permit the sampling of different 3' splice sites, thereby ensuring the utilization of optimal sequences as part of a proofreading mechanism. elifesciences.orgresearchgate.netelifesciences.org Studies using site-specific cross-linking have shown a transient association of PRP22 with intron sequences at the 3' splice site between the first and second catalytic steps of splicing. nih.gov

PRP22 contributes to distinguishing optimal from suboptimal splice sites. researchgate.netnih.govnih.gov At the catalytic stage of splicing, PRP22, along with Prp16, represses the use of suboptimal splice sites. researchgate.netnih.gov PRP22 achieves this by competing with exon ligation to remodel the spliceosome into an inactive conformation when a suboptimal 3' splice site is present. nih.govnih.gov This remodeling activity, which disengages candidate splice sites, allows the spliceosome to search for and utilize alternative, more optimal, branch sites and 3' splice sites. researchgate.netnih.gov In the presence of suboptimal 3' splice sites or in the absence of specific auxiliary factors that promote exon ligation, PRP22 may not engage the RNA substrate, thereby preventing erroneous exon ligation. cam.ac.uk

Current models suggest that DExD/H-box ATPases, including PRP22, utilize translocation along single-stranded RNA (ssRNA) to exert forces and induce global rearrangements within the spliceosome. rcsb.org This translocation is believed to be a mechanism by which PRP22 disrupts interactions between the spliceosome and the substrate. nih.gov Specifically, PRP22 is thought to translocate in a 3' to 5' direction along the mRNA downstream of the exon-exon junction after exon ligation. nih.govrcsb.orgnih.gov This movement is proposed to disrupt contacts with the U5 snRNP, facilitating the release of the spliced mRNA from the residual spliceosome. nih.gov Structural studies support a model where these ATPases cycle between closed and open conformations of their helicase core, accommodating different numbers of nucleotides in the RNA-binding tunnel, enabling translocation with a step-size of one nucleotide per hydrolyzed ATP. rcsb.org While previous studies proposed processive unwinding or sliding along RNA, evidence also suggests that PRP22 may bind at multiple sites on the splicing intermediate and undergo multiple rounds of binding and dissociation to remodel the spliceosome. embopress.orgcam.ac.uknih.gov

ATP Hydrolysis and Conformational Dynamics during Splicing Cycle

PRP22's function is tightly coupled to ATP hydrolysis. nih.govnih.govuniprot.orgnih.govelifesciences.orgplos.org PRP22 is an RNA-stimulated ATPase, and the energy released from ATP hydrolysis is used to drive conformational changes within the spliceosome. embopress.orgembopress.orgnih.gov This ATP-dependent activity is crucial for the release of mRNA from the spliceosome following the second catalytic step. embopress.orgembopress.orgnih.gov Mutations that abolish PRP22's ATPase activity preclude spliceosome disassembly and are lethal. nih.gov

ATP hydrolysis by PRP22 is necessary for spliceosome remodeling and mRNA release. nih.govnih.gov Studies with ATPase-defective mutants have shown that while they may still bind to the spliceosome, they fail to catalyze mRNA release. nih.gov The conformational changes in PRP22, coupled to ATP binding, hydrolysis, and release of ADP, are thought to facilitate its translocation along RNA substrates. rcsb.orgnih.gov The intrinsic mobility of the RecA2 domain in the absence of nucleotides allows for different open conformations, while RNA binding stabilizes a defined open conformation when no nucleotide is bound. rcsb.org The cycling between closed and open states, driven by ATP hydrolysis, enables the directional movement along RNA. rcsb.org

The conformational dynamics of the spliceosome itself are also critical throughout the splicing cycle, and ATP-dependent helicases like PRP22 contribute to these dynamics. umich.edu Single-molecule studies have been used to dissect the complex conformational dynamics of the spliceosome and have identified distinct FRET states and kinetic signatures associated with different intermediate complexes. umich.edu An open conformation adopted late in splicing by a 3' splice-site mutant has been observed, potentially reflecting a state involved in substrate proofreading. umich.edu The ATP-driven remodeling by PRP22 is essential for progressing through the splicing cycle and ensuring the accurate release of the mature mRNA. nih.govnih.gov

Protein NamePubChem CID
PRP22 proteinN/A
ATP5957
ADP6022
Phosphate1030

Note: this compound is a protein and does not have a PubChem CID. PubChem is a database for chemical molecules. ATP, ADP, and Phosphate are small molecules involved in the processes described.

Structural Insights into Prp22 Activity

Domain Architecture of PRP22 Protein

PRP22, like other DEAH-box ATPases, possesses a modular domain architecture that facilitates its function in RNA binding, ATP hydrolysis, and conformational changes. embopress.orgresearchgate.net

Helicase Core Domain Organization

The helicase core of PRP22 is primarily composed of two RecA-like domains, referred to as RecA1 and RecA2. researchgate.netiucr.orgnih.gov These domains are central to the protein's function, housing the conserved sequence motifs essential for ATP and RNA interactions and the coupling of ATP hydrolysis to translocation or RNA unwinding. researchgate.netnih.gov Following the RecA2 domain are additional C-terminal domains, including a winged-helix (WH) domain, a helix-bundle (HB) domain, and an oligonucleotide-binding (OB) fold, which also contribute to RNA binding and protein interactions. researchgate.netiucr.org

RecA1 and RecA2 Domains

The RecA1 and RecA2 domains form the core engine of the helicase. researchgate.netiucr.org These domains contain the conserved motifs that bind ATP and RNA and are responsible for the ATP hydrolysis-driven conformational changes that enable translocation along RNA. researchgate.netnih.gov Structural studies have shown that the RecA2 domain exhibits intrinsic mobility, particularly in the absence of adenosine (B11128) nucleotides, allowing the helicase core to adopt open conformations. nih.govoup.comresearchgate.net Upon RNA binding, this mobility is suppressed, stabilizing an open conformation when no adenosine nucleotide is bound. researchgate.netrcsb.org

ATP-Binding and RNA-Binding Motifs (e.g., DEAH Box, S1 motif)

PRP22 contains several conserved motifs characteristic of DEAH-box helicases that are crucial for its enzymatic activities. embopress.orgresearchgate.netembopress.org The DEAH box motif itself is a key part of the ATP-binding site and is involved in ATP hydrolysis. researchgate.netuniprot.org Other conserved motifs within the RecA domains are also vital for ATP and RNA binding, as well as coupling ATP hydrolysis to translocation. researchgate.netnih.gov In addition to the core helicase motifs, PRP22 contains a putative RNA-binding motif, such as the S1 motif, typically located in the N-terminal region, which contributes to its RNA binding capacity. researchgate.netembopress.orguniprot.org

Here is a table summarizing some key motifs and domains of PRP22:

Domain/MotifLocation (S. cerevisiae)Function
S1 motifN-terminal regionPutative RNA binding
Helicase ATP-binding493-656ATP binding and hydrolysis
DEAH box603-606ATP binding
Helicase C-terminal678-854RNA binding, protein interactions
RecA1 Domain~557-733 (C. thermophilum)Part of helicase core, ATP/RNA binding
RecA2 Domain~734-909 (C. thermophilum)Part of helicase core, ATP/RNA binding, conformational changes
Winged-helix (WH) Domain~910-977 (C. thermophilum)Part of C-terminal domains
Helix-bundle (HB) Domain~978-1091 (C. thermophilum)Part of C-terminal domains
OB fold~1092-1175 (C. thermophilum)Part of C-terminal domains, RNA binding

Note: Amino acid ranges for domains may vary slightly between species.

Cryo-Electron Microscopy (Cryo-EM) Studies of Spliceosome-Bound PRP22

Cryo-EM has been instrumental in visualizing the spliceosome at near-atomic resolution, providing detailed insights into the structural context and activity of PRP22 within this large ribonucleoprotein complex. nih.govbiorxiv.org

Structural Snapshots of Post-Catalytic Spliceosomal States

Cryo-EM structures of the spliceosome in its post-catalytic states, such as the P complex, have revealed the position and interactions of PRP22 after exon ligation. colorado.edubiorxiv.orgnih.govrcsb.orgnih.gov In the P complex, PRP22 is observed to bind to the ligated exon, specifically nucleotides downstream of the exon-exon junction. colorado.edunih.gov This positioning is crucial for its role in releasing the spliced mRNA. colorado.edunih.govcam.ac.uk These structures show PRP22 anchored to the spliceosome, often interacting with components like Prp8 and the ligated exon. biorxiv.orgnih.gov

Conformational Changes Induced by ATP Binding and Hydrolysis

Structural studies, including cryo-EM and crystallography, have shed light on the conformational changes in PRP22 driven by ATP binding and hydrolysis. PRP22, like other DEAH-box ATPases, cycles between "open" and "closed" conformations of its helicase core. nih.govoup.comresearchgate.netnih.gov The open conformation is observed in the absence of adenosine nucleotides, while the presence of ATP or ADP tends to stabilize a closed conformation. nih.govoup.comresearchgate.net ATP hydrolysis is coupled to these conformational transitions, enabling PRP22 to translocate along single-stranded RNA in a 3'-5' direction. researchgate.netoup.comrcsb.org This translocation is thought to provide the mechanical force required to disrupt RNA-protein interactions and release the spliced mRNA from the spliceosome. nih.govbiorxiv.org Specific residues, such as a serine in motif V, have been identified as playing a role in sensing the catalytic state and regulating the conformational dynamics of the helicase core. oup.comrcsb.org

Crystal Structures of PRP22 and Related DEAH-Box Helicases

Crystal structures of PRP22 and other spliceosomal DEAH-box ATPases like Prp2 and Prp43 have provided significant insights into their architecture and mechanism of action. oup.comiucr.orgrcsb.orgiucr.orgportlandpress.comnih.gov These proteins typically consist of a helicase core containing two RecA-like domains (RecA1 and RecA2), along with auxiliary domains such as a winged-helix (WH) domain, a helix-bundle (HB) domain, and an oligosaccharide-binding (OB) domain. iucr.org The helicase core contains conserved sequence motifs, including the characteristic DEAH box, essential for ATP binding and hydrolysis. oup.comuniprot.org

Crystal structures of the functional core of Chaetomium thermophilum Prp22 (ctPrp22) have been determined, offering high-resolution structural information for this homologue. oup.comportlandpress.com These structures, including those in different nucleotide-free states, have been crucial in understanding the conformational dynamics of DEAH-box ATPases. oup.comnih.govrcsb.org

Analysis of Nucleotide-Free and RNA-Bound States

Analysis of PRP22 crystal structures in nucleotide-free and RNA-bound states has revealed key conformational changes associated with its function. In the absence of adenosine nucleotides (ADP/ATP), the RecA2 domain exhibits intrinsic mobility, allowing the helicase core to adopt different open conformations. oup.comnih.govrcsb.orgnih.gov The presence of RNA, specifically ssRNA, suppresses this mobility and stabilizes a defined open conformation when no adenosine nucleotide is bound. oup.comnih.govrcsb.orgnih.gov

A complex structure of Prp22 with a poly-U9 ssRNA in the absence of ADP/ATP shows that the RecA2 domain is stabilized through interactions with the sugar-phosphate backbone of the RNA. oup.comnih.gov This interaction pattern is conserved and independent of adenosine nucleotide binding. oup.comnih.gov The open conformation observed in the absence of ATP/ADP can accommodate a longer stretch of RNA (five nucleotides) in the RNA-binding tunnel compared to the closed, ATP-bound state of related helicases like Prp43, which accommodates a four-nucleotide stack. nih.govrcsb.orgnih.govresearchgate.net

These structural snapshots highlight the dynamic nature of the helicase core, cycling between closed (nucleotide-bound) and open (nucleotide-free) conformations, which is fundamental to their translocation mechanism. nih.govrcsb.orgiucr.orgresearchgate.net

Implications for Translocation Mechanism

The conformational changes observed between nucleotide-free and RNA-bound states of PRP22 have significant implications for its translocation mechanism. The cycling between open and closed conformations of the helicase core, driven by ATP hydrolysis, enables these proteins to translocate along an ssRNA in a 3'-5' direction. nih.govrcsb.orgiucr.orgnih.gov This translocation occurs with a step-size of one RNA nucleotide per hydrolyzed ATP molecule. nih.govrcsb.org

This ATP-driven motor function is regulated by a conserved serine residue in motif V, which senses the catalytic state and accordingly positions the RecA2 domain. nih.govrcsb.orgnih.gov The ability of PRP22 to translocate along ssRNA allows it to apply forces and remodel the spliceosome from a distance, a mechanism sometimes referred to as "winching." iucr.org This is in contrast to the direct unwinding of RNA duplexes, which was a previous hypothesis for the function of these helicases. oup.comnih.govrcsb.orgiucr.org The translocation mechanism is crucial for PRP22's roles in mRNA release and potentially in proofreading and splice site selection. oup.comembopress.orgnih.govnih.govcam.ac.uknih.gov

Protein-RNA Interaction Interfaces within the Spliceosome

Within the spliceosome, PRP22 interacts with RNA and other protein components to carry out its function. PRP22 binds to single-stranded RNA with high affinity, and its ATPase activity is stimulated by the presence of ssRNA. oup.comnih.gov Optimal activity requires RNA oligomers of at least 20 nucleotides. nih.gov While some related DEAH-box helicases show sequence preference for RNA binding, genuine DEAH-box ATPases like Prp43 and Prp22 interact with RNA in a sequence-unspecific manner, primarily through polar interactions with the sugar-phosphate backbone. nih.gov

In the context of mRNA release, PRP22 interacts with the mRNA downstream of the exon-exon junction. nih.govcam.ac.uknih.gov This interaction positions PRP22 to translocate along the mRNA in the 3' to 5' direction, disrupting contacts with the U5 snRNP and facilitating mRNA liberation from the residual spliceosome. nih.gov Site-specific cross-linking and RNase H protection studies have confirmed that PRP22 interacts with the mRNA downstream of the exon-exon junction prior to mRNA release. nih.gov

Structural studies of the post-catalytic spliceosome (P complex) have shown that PRP22 attaches to the spliceosome through interactions with Prp8 and the 3' exon. nih.gov The C-terminal tail of Prp22 inserts into a cavity formed by the RT domain and 1585 loop of Prp8, U2 snRNA, the 3' intron, and the 3' exon, interacting with all these components. nih.gov These interactions, particularly with Prp8 and the 3' exon, are likely important for stabilizing the conformation of the 3' intron and exon, essential for both exon ligation and release. nih.gov

Homology modeling of the C-terminal domains (CTDs) of spliceosomal helicases, including human Prp22, suggests the presence of conserved positively charged patches on their surfaces that may represent a common RNA-binding surface. nih.gov Additionally, divergent regions within the CTDs likely mediate specific interactions with different spliceosomal proteins. nih.gov

Here is a table summarizing some key structural features and interactions:

FeatureDescriptionRelevance to FunctionSource(s)
Helicase Core (RecA1, RecA2)Contains conserved motifs including DEAH box; binds ATP and RNA.ATP hydrolysis and RNA translocation motor. oup.comuniprot.org
RecA2 Domain MobilityIntrinsic mobility in the absence of nucleotides; stabilized by RNA.Allows for open conformations of the helicase core. oup.comnih.govrcsb.orgnih.gov
RNA-Binding TunnelFormed by helicase core and C-terminal domains; accommodates ssRNA.Site of RNA binding and translocation. nih.govresearchgate.net
Open ConformationAdopted in nucleotide-free state; accommodates a five-nucleotide RNA stack.Facilitates translocation step-size. nih.govrcsb.orgnih.govresearchgate.net
Closed ConformationAdopted in ATP-bound state (in related helicases like Prp43); accommodates a four-nucleotide RNA stack.Part of the translocation cycle. nih.govrcsb.orgresearchgate.net
Serine in Motif VConserved residue.Senses catalytic state and positions RecA2 domain, regulating motor function. nih.govrcsb.orgnih.gov
C-terminal Domain (CTD)Includes WH, HB, and OB domains; homologous among DEAH-box proteins.Involved in RNA binding and interactions with other spliceosomal proteins. iucr.orgnih.gov
Interaction with Prp8Occurs in the post-catalytic spliceosome via Prp22's C-terminal tail and Prp8's RT domain and 1585 loop.Stabilizes the conformation of the 3' intron and exon for ligation and release. nih.gov
Interaction with 3' ExonBinds downstream of the exon-exon junction.Positions Prp22 for mRNA release via 3'-5' translocation. nih.govcam.ac.uknih.gov

Protein and Rna Interactions of Prp22

Interactions within the Spliceosomal Complex

PRP22 functions as an integral component of the spliceosome, a large and dynamic ribonucleoprotein (RNP) complex. Its association with various spliceosomal sub-complexes is essential for its role in mRNA release.

Association with snRNPs (e.g., U5 snRNP, U2-type spliceosomal complex)

PRP22's primary role in mRNA release involves remodeling contacts within the spliceosome, particularly those involving the U5 small nuclear ribonucleoprotein (snRNP). nih.gov Genetic and biochemical evidence indicates that PRP22 helicase activity disrupts interactions between the U5 snRNP and the ligated exons. nih.gov Specifically, this includes contacts with the U5 snRNA loop 1, which pairs with exon sequences near the splice sites, and the U5 snRNP protein Prp8. nih.gov PRP22 is also a component of the U2-type catalytic step 2 spliceosome and the U2-type post-spliceosomal complex. yeastgenome.orguniprot.org The interaction with the U5 snRNP is critical, as it is proposed that these contacts persist after exon ligation, and PRP22's helicase activity is required to break them, thereby liberating the mRNA. nih.gov

Integration into Multi-protein Spliceosomal Sub-complexes (e.g., CWC complex, PRP19-associated complex)

PRP22 is a constituent of larger multi-protein complexes within the spliceosome. It is a member of the CWC complex (also known as the CEF1-associated complex), which is a late-stage spliceosome sub-complex containing U2, U5, and U6 snRNAs and numerous other proteins. uniprot.orguniprot.org Furthermore, PRP22 is part of the PRP19-associated complex. uniprot.orguniprot.orgebi.ac.uk The Prp19 complex is recruited to the spliceosome during its activation, after the release of U1 and U4 snRNPs, and plays a role in stabilizing the association of U5 and U6 snRNAs. nih.gov The integration of PRP22 into these complexes places it at the heart of the spliceosome's catalytic core during the final steps of splicing.

Physical Protein-Protein Interactions

PRP22's function is further modulated by direct physical interactions with other splicing factors, as well as genetic interactions that connect it to broader cellular processes.

Interactions with Other Splicing Factors (e.g., Prp16, Prp2, Prp38, SF3B1)

PRP22 interacts with several other key splicing factors. It is functionally linked to Prp16, another DEAH-box helicase that acts just before PRP22 in the splicing pathway. nih.gov Both Prp16 and Prp22 are required for the second catalytic step of splicing. nih.gov While direct physical interaction data is extensive, specific interactions with Prp16, Prp2, and SF3B1 are well-documented in the context of their sequential roles in spliceosome remodeling. nih.gov For instance, the action of Prp16 is a prerequisite for the subsequent function of PRP22. nih.gov In fission yeast, the protein Cdc28, which is highly similar to budding yeast Prp2, Prp16, and Prp22, underscores the close functional relationships between these helicases. nih.gov

Interacting ProteinInteraction TypeFunctional Significance
Prp16Functional/GeneticSequential action in the second catalytic step of splicing. nih.gov
Prp2Functional/GeneticPart of the DEAH-box family of helicases with sequential roles in splicing. nih.gov
Prp8 (U5 snRNP)Physical/GeneticPRP22 disrupts contacts involving Prp8 to release mRNA. nih.gov
Slu7Functional/GeneticActs in concert with Prp18 and Prp22 during the second catalytic step. researchgate.net
Prp18Functional/GeneticPromotes PRP22 binding to the spliceosome. biorxiv.org

Genetic Interactions with Genes Involved in Cellular Processes (e.g., mitotic cell cycle)

PRP22 exhibits genetic interactions with genes involved in the mitotic cell cycle. yeastgenome.org Mutations in PRP22 can lead to defects in mitosis, including a lack of microtubules, suggesting a failure to properly splice the mRNAs of essential cell cycle components like tubulin. biosyn.comoup.com This connection highlights the critical importance of splicing for the proper execution of other fundamental cellular processes. Alleles of prp22 and prp16 have been identified in genetic screens for mitosis defects, reinforcing the link between splicing and cell cycle progression. oup.com

RNA Substrate Recognition and Binding

PRP22 is an ATP-dependent RNA helicase that directly interacts with RNA to perform its function. yeastgenome.orgnih.gov It binds to single-stranded RNA with high affinity and its RNA-stimulated NTPase and helicase activities are optimal with RNA oligomers of at least 20 nucleotides. nih.gov The helicase activity of PRP22 requires a 3' single-stranded RNA tail for loading. nih.gov

Specificity for Spliceosomal RNA Components

PRP22 acts late in the splicing cycle, associating with the spliceosome after the first catalytic step. Its primary interactions with spliceosomal RNA components are centered on the U5 small nuclear ribonucleoprotein particle (snRNP). tandfonline.complos.org The U5 snRNP plays a critical role in aligning the two exons for the second catalytic step of splicing by interacting with both the 5' and 3' exon sequences. tandfonline.com After exon ligation, the ATPase activity of PRP22 is responsible for disrupting the contacts between the U5 snRNA and the newly formed exon-exon junction, which facilitates the release of the spliced mRNA. tandfonline.com

Genetic and structural studies have provided more detailed insights into this interaction. Specific contacts that are broken by PRP22's helicase activity involve the conserved loop 1 of the U5 snRNA, which pairs with exon sequences near the splice sites, and residue Arg-1753 of the core U5 snRNP protein, Prp8. nih.govnih.gov Prp8 is a large, central protein in the spliceosome's catalytic core, and PRP22 attaches to the spliceosome partly through its interaction with Prp8. nih.gov PRP22 is a component of the catalytically active C complex and the post-spliceosomal P complex, both of which contain U2, U5, and U6 snRNAs. uniprot.org This places PRP22 in the correct spatial and temporal context to act on the U5 snRNP and mediate mRNA release. plos.orguniprot.org

Interaction with Pre-mRNA and Mature mRNA

PRP22 exhibits distinct interactions with both the pre-mRNA substrate and the mature mRNA product. embopress.orgnih.gov Its role in the second step of splicing is dependent on the length of the polypyrimidine tract of the pre-mRNA, specifically the distance between the branchpoint and the 3' splice site. embopress.orgnih.gov Crosslinking studies have shown that PRP22 interacts with the intron 3' tail (i3'T) and the 3' exon (exon-2) region of the pre-mRNA before the second catalytic step. nih.govoup.com

The most well-characterized function of PRP22 is its ATP-dependent helicase activity that facilitates the release of mature mRNA from the spliceosome. embopress.orgnih.gov After the exons are ligated, PRP22 binds to the 3' exon of the mature mRNA. nih.gov Structural and biochemical analyses have pinpointed this binding site to nucleotides 15–21 downstream of the exon-exon junction. nih.gov This interaction is critical, as a segment of at least 13 to 18 nucleotides downstream of the 3' splice site is required for efficient spliceosome disassembly and mRNA release. nih.govnih.gov

Once bound, PRP22 utilizes the energy from ATP hydrolysis to translocate along the single-stranded mRNA in a 3' to 5' direction. researchgate.netcornell.edu This movement is thought to actively disrupt the interactions holding the mRNA within the spliceosome, particularly the contacts with the U5 snRNP. nih.govresearchgate.net The RNA-binding activity of PRP22 shows a preference for single-stranded RNA over double-stranded nucleic acids, with optimal ATPase stimulation and binding requiring an RNA oligomer of at least 20 nucleotides in length. cornell.eduacs.org This preference for single-stranded RNA is consistent with its role in translocating along and clearing the mature mRNA from the residual spliceosomal components. acs.org

Interactive Data Tables

Table 1: Summary of PRP22 Protein and RNA Interactions

Interacting MoleculeType of MoleculeContext of InteractionFunctional Consequence
U5 snRNP RibonucleoproteinPost-splicing complexDisruption of U5-mRNA interactions, leading to mRNA release. tandfonline.complos.org
Prp8 ProteinComponent of U5 snRNPPRP22 attaches to the spliceosome via Prp8 to gain access to its substrates. nih.gov
U5 snRNA (Loop 1) RNAComponent of U5 snRNPPRP22 helicase activity breaks the interaction between U5 snRNA and exon sequences. nih.gov
Pre-mRNA (Intron) RNABefore 2nd catalytic stepInteracts with the intron 3' tail (i3'T); influences the 2nd step of splicing. embopress.orgoup.com
Mature mRNA RNAAfter 2nd catalytic stepBinds downstream of the exon-exon junction to initiate release from the spliceosome. nih.govembopress.orgresearchgate.net

Table 2: Compound Names Mentioned in the Article

Regulation of Prp22 Expression and Post Translational Control

Transcriptional Regulation of PRP22

The expression of the PRP22 gene is governed by specific promoter elements and a cohort of transcription factors that respond to both basal cellular conditions and environmental stressors.

The promoter region of the PRP22 gene serves as a binding site for several transcription factors that regulate its basal expression. Experimental evidence has identified Pho2p, Reb1p, and Yrr1p as proteins that bind to the PRP22 promoter. yeastgenome.org In response to heat, the promoter is also bound by Stp1p and Uga3p. yeastgenome.org

Transcription FactorCondition of Binding
Pho2pBasal Expression
Reb1pBasal Expression
Yrr1pBasal Expression
Stp1pHeat Stress
Uga3pHeat Stress
Sfp1pGeneral Stress

This table summarizes the transcription factors known to bind to the PRP22 promoter and the conditions under which this binding occurs.

The transcription of PRP22 is dynamically regulated in response to cellular stress. yeastgenome.org The transcription factor Sfp1p has been shown to regulate PRP22 transcription as part of the cellular stress response. yeastgenome.org Furthermore, as noted above, Stp1p and Uga3p are recruited to the promoter in response to heat stress, indicating a specific transcriptional upregulation under conditions of thermal challenge. yeastgenome.org This rapid transcriptional response allows the cell to adjust its splicing capacity to cope with stress-induced changes in gene expression and protein folding. uga.edumdpi.com

Post-Translational Modifications

Following translation, the PRP22 protein undergoes several post-translational modifications (PTMs) that are crucial for modulating its function and interactions within the spliceosome. nih.gov These modifications provide a swift and efficient mechanism to fine-tune the splicing process in response to cellular signals. nih.gov

PRP22 is subject to sumoylation, a process involving the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein. yeastgenome.org This modification has been specifically mapped to lysine (B10760008) 142 of the Prp22p. yeastgenome.org Sumoylation is a transient modification that can alter a protein's interactions, localization, and stability, suggesting a role in the dynamic regulation of PRP22's function during the splicing cycle. yeastgenome.orgyoutube.com

Phosphorylation is another key post-translational modification of PRP22. The protein is known to be phosphorylated on nine different residues. yeastgenome.org While the specific kinases and phosphatases involved in regulating PRP22 phosphorylation are not fully elucidated, this modification is known to play a critical role in regulating the activity and interactions of many splicing factors. nih.gov Phosphorylation can induce conformational changes that affect substrate binding, enzymatic activity, and protein-protein interactions within the dynamic spliceosome complex. nih.gov

ModificationSite of Modification
SumoylationLysine 142
Phosphorylation9 distinct residues

This table details the known post-translational modifications of the this compound and their specific sites.

Protein Abundance and Turnover Dynamics

The steady-state level of this compound in the cell is maintained at a relatively low abundance. yeastgenome.org This is balanced by a comparatively shorter lifespan, indicating a dynamic turnover. yeastgenome.org The half-life of the Prp22p has been determined to be approximately 5.3 hours. yeastgenome.org This controlled synthesis and degradation ensure that the cellular concentration of PRP22 is precisely maintained, preventing potential deleterious effects that could arise from either its deficiency or over-accumulation, which could disrupt the fidelity of pre-mRNA splicing.

ParameterValue
Cellular AbundanceLow
Half-life~5.3 hours

This table provides a summary of the abundance and turnover dynamics of the this compound.

Cellular and Genetic Studies of Prp22 Function and Phenotypes

Essentiality of PRP22 for Cell Viability

Studies using yeast null mutants have demonstrated that PRP22 is an essential gene for cell viability. yeastgenome.org Deletion of the PRP22 gene in Saccharomyces cerevisiae results in inviable cells. yeastgenome.org This highlights the critical nature of PRP22's role in pre-mRNA splicing, a fundamental process required for gene expression and cellular survival. The essentiality of PRP22 underscores that its functions in splicing, particularly in the release of mature mRNA, cannot be fully compensated by other cellular factors.

Analysis of PRP22 Mutants

Analysis of various PRP22 mutants has provided significant insights into the specific functions of the protein in splicing.

Conditional Temperature-Sensitive Mutants and Splicing Arrest

Conditional temperature-sensitive (ts) mutants of PRP22, such as prp22-1, have been widely used to study the immediate effects of compromised PRP22 function. embopress.orgyeastgenome.orgembopress.org At restrictive temperatures, these mutants exhibit a block late in the splicing pathway. embopress.org This block leads to the accumulation of splicing intermediates, indicating a failure to progress through or complete the splicing reaction. embopress.orgyeastgenome.orgembopress.org The temperature-sensitive nature of these mutants allows for controlled inactivation of PRP22 function, enabling researchers to observe the direct consequences on splicing in vivo.

Accumulation of Unspliced RNA Intermediates

A hallmark phenotype of prp22 mutants, particularly the temperature-sensitive alleles at non-permissive temperatures, is the accumulation of unspliced pre-mRNAs and excised intron lariats. embopress.orgyeastgenome.orgembopress.orgpnas.orgnih.gov This accumulation indicates a defect after the first catalytic step of splicing has occurred, but before the release of the mature mRNA and intron. embopress.orgembopress.org In some cases, lariat (B8276320) intermediates also accumulate. pnas.org This accumulation pattern strongly suggests a role for PRP22 in a step following the completion of the splicing transesterification reactions.

Defects in RNA Unwinding and mRNA Release in Mutants

Biochemical analysis of PRP22 mutants has revealed defects in its enzymatic activities, specifically RNA unwinding and ATP hydrolysis, which are crucial for mRNA release. embopress.orgnih.govdeepdyve.comoup.comnih.gov Mutations in conserved motifs within the DEAH-box domain, such as motif I (GKT), motif II (DEAH), and motif III (SAT), can impair or abolish ATPase and RNA helicase activities. embopress.orgnih.govnih.gov For instance, mutations like K512A in motif I are defective in ATP hydrolysis and mRNA release, while still capable of complementing the second step chemistry in vitro. embopress.org Mutations in motif III, such as S635A and T637A, can uncouple ATP hydrolysis from RNA unwinding and mRNA release, leading to growth defects and splicing impairment. embopress.orgdeepdyve.comoup.comnih.gov These findings underscore that the RNA unwinding activity of PRP22, powered by ATP hydrolysis, is essential for the efficient release of mature mRNA from the spliceosome. embopress.orgnih.gov

Molecular Consequences of PRP22 Dysregulation in Cellular Processes

Dysregulation of PRP22 function has broader molecular consequences beyond the immediate splicing defect, impacting downstream cellular processes.

Impaired Spliceosomal Recycling and RNA Export

A critical consequence of defective PRP22 function is the impairment of spliceosomal disassembly and recycling. nih.gov Since PRP22 is required for the release of mature mRNA from the spliceosome after the second catalytic step, prp22 mutants accumulate post-splicing spliceosomal complexes containing the spliced mRNA and lariat intron. embopress.orgnih.govpnas.org This accumulation sequesters spliceosomal components, preventing their recycling for new rounds of splicing. tandfonline.com The inability to efficiently recycle spliceosomal machinery can lead to a general decline in splicing efficiency and potentially impact the splicing of other pre-mRNAs. Furthermore, the release of mRNA from the spliceosome by PRP22 is thought to be a prerequisite for its subsequent export from the nucleus. embopress.orgnih.govgenecards.org Therefore, impaired mRNA release in prp22 mutants can also lead to defects in nuclear mRNA export. Studies have shown that the human homolog of PRP22, HRH1 (DHX8), facilitates nuclear export of spliced mRNA by releasing it from the spliceosome. embopress.orgnih.govgenecards.org

Impact on Gene Expression Regulation

PRP22's primary role in pre-mRNA splicing directly impacts gene expression regulation. By catalyzing the release of mature mRNA from the spliceosome, PRP22 ensures that correctly processed transcripts are available for translation. embopress.orguniprot.orgnih.govembopress.org Errors or inefficiencies in this process can lead to altered levels of functional mRNA and consequently affect protein synthesis. While PRP22 is primarily known for its role in constitutive splicing, the splicing process itself, regulated by factors like PRP22, is intrinsically linked to alternative splicing, which significantly contributes to the diversity of gene products and the complexity of gene expression regulation. mdpi.comfrontiersin.org Dysregulation of splicing, potentially influenced by factors like the activity of PRP22, can lead to aberrant mRNA production and contribute to various cellular dysfunctions and diseases. mdpi.comnih.gov

Aberrant Splicing Events and Production of Dysfunctional Proteins

As a key player in the splicing machinery, PRP22's proper function is essential for preventing aberrant splicing events. Conditional temperature-sensitive mutants of PRP22 in Saccharomyces cerevisiae accumulate unspliced intron-containing RNAs. yeastgenome.org PRP22 is required for the second step of splicing and mediates the release of spliced mRNA from the spliceosome. embopress.orguniprot.orgnih.gov Its ATP-dependent helicase activity is crucial for unwinding RNA duplexes and disrupting RNA-protein contacts within the spliceosome to release the mature mRNA. nih.govembopress.orgnih.gov If PRP22 function is impaired, spliced mRNA may not be efficiently released, or the splicing process might be stalled or inaccurate, leading to the production of aberrant mRNAs. nih.govnih.gov These aberrant mRNAs can either be degraded or translated into dysfunctional or non-functional proteins, impacting cellular processes and potentially contributing to disease phenotypes. mdpi.comnih.gov PRP22 has also been suggested to play a role in splicing fidelity through a proofreading function during exon ligation. plos.orgnih.gov

Genetic Suppressor Analysis of PRP22 Mutations

Genetic suppressor analysis has been a valuable tool in understanding the interactions and mechanisms involving PRP22. In Saccharomyces cerevisiae, intragenic suppressor mutations of helicase-deficient prp22 mutants have provided insights into the dynamics of PRP22's helicase activity. nih.govcapes.gov.br For example, a second mutation in a specific motif (motif Ia) was found to revive the helicase activity and mRNA release function in a prp22 mutant with a defect in motif III. nih.govembopress.org This highlights how different domains and motifs within PRP22 cooperate for its function. Additionally, genetic interactions between PRP22 and other genes involved in the mitotic cell cycle have been observed in Saccharomyces cerevisiae. yeastgenome.org Allele-specific suppression studies have also implicated interactions between PRP22 and components of the U5 snRNP, such as Prp8 and the U5 snRNA, in the context of mRNA release from the spliceosome. plos.orgnih.gov These studies suggest that mutations in interacting proteins can compensate for defects in PRP22, providing clues about the molecular contacts and conformational changes that occur during splicing and spliceosome disassembly. nih.gov

Advanced Methodologies in Prp22 Research

In Vitro Depletion/Reconstitution Assays for Functional Analysis

In vitro depletion/reconstitution assays are a key method used to assess the specific role of PRP22 in the pre-mRNA splicing pathway. This technique involves removing the endogenous PRP22 protein from a cell extract that is competent for splicing and then adding back purified recombinant PRP22 to restore splicing activity. This approach has demonstrated that PRP22 is required for the second step of actin pre-mRNA splicing in yeast. embopress.orgnih.govnih.gov Studies using this method have shown that Prp22 can act on pre-assembled spliceosomes that are arrested after the first catalytic step. embopress.orgnih.gov Furthermore, the requirement for Prp22 during the second step has been shown to depend on the distance between the branchpoint and the 3′ splice site, suggesting a role in splice site selection. embopress.orgnih.govelifesciences.org Reconstitution experiments with truncated forms of recombinant Prp22 have also been used to identify functional domains, revealing that truncations of the first 260 amino acids were indistinguishable from wildtype in promoting splicing, while truncations beyond this point were unable to restore splicing to wildtype levels. uchicago.edu The ability of recombinant PRP22 to complement the prp22-1 mutant phenotype in vitro further validates its function. embopress.org

Biochemical Characterization of Recombinant this compound

Biochemical characterization of recombinant this compound has provided significant insights into its enzymatic activities, primarily its ATPase and RNA unwinding capabilities. Recombinant PRP22 has been successfully overexpressed and purified from organisms like Escherichia coli for detailed study. embopress.orgembopress.orgoup.com

RNA-Stimulated ATPase Assays

PRP22 is known to be an ATPase, and its ATPase activity is stimulated by the presence of RNA. embopress.orgembopress.orgacs.orgyeastgenome.orgacs.orgcornell.edu This stimulation is a characteristic feature of many proteins containing the superfamily II "helicase" domain. embopress.org While some studies initially observed only a modest stimulation (2.5- to 4-fold) in the presence of RNA compared to other spliceosomal DEAH-box proteins, the RNA-stimulated ATPase activity is crucial for PRP22 function. embopress.orgacs.org

The extent of stimulation by single-stranded RNA is dependent on the RNA concentration and length. acs.orgresearchgate.net For example, using poly(A) oligomers of defined lengths, incrementally higher ATPase activities were observed with increasing RNA length, with optimal activity requiring RNA oligomers of 20 nucleotides or longer. acs.orgyeastgenome.org The concentration of RNA at which the reaction velocity was half-maximal varied with the length of the oligomer, indicating a length-dependent affinity. acs.org

RNA Oligomer Length (nt) Half-maximal Velocity RNA Concentration (nM) Turnover Number (min⁻¹)
None - 56 acs.org
10 1080 acs.org 240 acs.org
20 74 acs.org 270 acs.org
30 29 acs.org 310 acs.org
40 28 acs.org 320 acs.org

PRP22 can hydrolyze all common NTPs and dNTPs with comparable efficiencies. acs.orgyeastgenome.org The stimulation of ATPase activity is specific for single-stranded RNA; for instance, poly(dA)40 had no effect on ATP hydrolysis. acs.org Mutations in conserved motifs within PRP22, such as alanine (B10760859) substitutions in motif I (GKT), can eliminate ATPase activity, highlighting the importance of these motifs for ATP hydrolysis. embopress.orgembopress.org

ATP-Dependent RNA Unwinding/Helicase Assays

A key biochemical activity of PRP22 is its ability to unwind RNA duplexes in an ATP-dependent manner, characteristic of its function as an RNA helicase. embopress.orgembopress.orgoup.comacs.orgyeastgenome.orgacs.orgcornell.eduportlandpress.comnih.gov This unwinding activity is crucial for the release of mRNA from the spliceosome. embopress.orgembopress.orgacs.orgyeastgenome.orgacs.orgcornell.edunih.gov The reaction requires ATP hydrolysis; non-hydrolyzable ATP analogs cannot substitute for ATP in the unwinding reaction. embopress.org Specific mutations that eliminate ATPase activity also abolish RNA unwinding capacity, further linking these two functions. embopress.org

RNA unwinding activity is typically measured using substrates like partial duplex RNA molecules or RNA/DNA duplexes with single-stranded tails. embopress.orgembopress.orgacs.orgportlandpress.comnih.gov The unwinding is observed as the displacement of a labeled RNA strand from the duplex. embopress.org Studies have shown that PRP22 can unwind a variety of RNA heteroduplexes. embopress.org The unwinding activity is dependent on the concentration of this compound and the presence of ATP. embopress.orgportlandpress.com

PRP22 has been shown to unwind RNA duplexes with a 3′ to 5′ directionality. acs.orgyeastgenome.org Mutations that uncouple ATPase and helicase activities have been identified, underscoring that while ATPase activity is necessary, it is not sufficient for biological function. acs.orgnih.gov These findings suggest that the direct alteration of RNA duplex structures is central to the catalytic function of PRP22 in vivo. embopress.org

Structural Determination Techniques

Structural determination techniques, such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM), have provided valuable insights into the architecture of PRP22 and its interaction with RNA and other spliceosomal components.

X-ray Crystallography

X-ray crystallography has been employed to determine the atomic structure of parts of the this compound. For instance, the C-terminal domain of human PRP22 (hPrp22) has been crystallized, and its structure has been analyzed by X-ray diffraction to a resolution of 2.1 Å. iucr.orgnih.govnih.gov These studies provide detailed information about the three-dimensional arrangement of atoms within this domain, which is part of the ATPase-helicase component of the protein. acs.orgiucr.orgnih.gov Crystal structures of DEAH-box ATPases, including those related to Prp22, have helped deduce a mechanism for ATP-driven RNA translocation. researchgate.net A crystal structure of the DEAH-box ATPase Prp22 from Chaetomium thermophilum with bound ssRNA has also been determined at 2.75 Å resolution (PDB ID: 6I3P), providing insights into the interaction between PRP22 and its RNA substrate. researchgate.netnakb.org

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in visualizing PRP22 within the larger context of the spliceosome at near-atomic resolution. Cryo-EM structures of various spliceosomal complexes, including those containing PRP22, have revealed its position and conformational changes during the splicing cycle. elifesciences.orgpdbj.orgresearchgate.netnih.govnih.gov For example, cryo-EM structures of human pre-C-I and pre-C-II spliceosomal complexes have shown that PRP22 is positioned differently in these intermediates, suggesting a role in 3′ exon binding and proofreading. pdbj.org Cryo-EM studies have also visualized different conformations of PRP22, including "open" and "closed" states of its RecA cassettes, which are thought to be involved in RNA binding and translocation upon ATP hydrolysis. researchgate.netnih.gov Recent high-resolution cryo-EM structures of the yeast product complex spliceosome have resolved the this compound at 3.0 Å resolution, allowing for detailed atomic interpretation of its structure within the complex. elifesciences.org These structures reveal how PRP22 interacts with other spliceosomal components and the ligated mRNA, providing a molecular framework for understanding its role in mRNA release. elifesciences.orgnih.gov

RNA-Protein Interaction Profiling (e.g., psiCLIP)

RNA-protein interaction profiling techniques, such as purified spliceosome iCLIP (psiCLIP), have been instrumental in elucidating the dynamic interactions between this compound and RNA substrates within the spliceosome. These methods allow researchers to map the specific sites where PRP22 binds to RNA at different stages of the splicing process.

Research utilizing psiCLIP has revealed that PRP22 exhibits dynamic RNA binding profiles. Before exon ligation, PRP22 binds diffusely downstream of the branchpoint on the intron. nih.govresearchgate.net Following exon ligation, there is a notable shift, with PRP22 binding becoming more narrowly focused on the downstream exon. nih.govresearchgate.net This change in binding location suggests that PRP22 does not simply translocate processively along the RNA but rather undergoes a change in its interaction landscape during splicing catalysis. nih.govresearchgate.net

Mapping psiCLIP data onto cryo-electron microscopy (cryo-EM) structures of the spliceosome stalled at different stages has provided a model for PRP22 function. cam.ac.ukresearchgate.net In the C* complex, which is formed before exon ligation, the psiCLIP profile shows broad binding of PRP22 around the 3'-splice site region, potentially promoting its alignment with other splice sites. cam.ac.ukresearchgate.net In the P complex, which represents a post-catalytic state with the mRNA bound, PRP22 binds to a more defined region on the mRNA, poised to facilitate its release from the spliceosome. cam.ac.ukresearchgate.net

Furthermore, psiCLIP experiments have demonstrated that the binding of PRP22 to pre-mRNA is influenced by the presence of auxiliary splicing factors. Depletion of the exon-ligation factor Prp18 has been shown to destabilize PRP22 binding to the pre-mRNA. nih.govresearchgate.net This finding suggests that PRP22's proofreading activity may involve sensing the stability of the spliceosome during the exon ligation step. nih.govresearchgate.net

Biochemical characterization using methods like nitrocellulose filter binding assays complements the interaction profiling data. These studies indicate that PRP22 has a significantly higher apparent affinity for single-stranded RNA compared to single-stranded DNA or duplex nucleic acids. acs.orgnih.gov The interaction is also influenced by RNA chain length, with optimal RNA-stimulated ATP hydrolysis requiring RNA oligomers of 20 nucleotides or longer. acs.orgnih.govnih.gov

The following table summarizes representative data on PRP22's RNA binding affinity based on filter binding assays:

RNA SubstrateApparent KD (nM)
poly(A)4017
poly(A)10140
Single-stranded DNA~20x higher than ssRNA
Duplex Nucleic Acids~20x higher than ssRNA

Note: Apparent KD values are approximate and can vary depending on experimental conditions. acs.orgnih.gov

These detailed research findings, obtained through advanced techniques like psiCLIP and biochemical assays, provide crucial insights into the dynamic RNA-protein interactions mediated by this compound, highlighting its critical roles in splice site selection, exon ligation proofreading, and spliced mRNA release.

Future Research Directions and Unresolved Questions

Elucidation of PRP22's Precise Role in Alternative Splicing Mechanisms

While PRP22 is known for its essential functions in constitutive splicing, its precise involvement in alternative splicing mechanisms requires further investigation. Research indicates that PRP22 may have a previously unrecognized role in splice site selection, particularly dependent on the distance between the branchpoint and the 3' splice site. embopress.orgnih.govnih.gov Understanding how PRP22 influences the choice between alternative splice sites and the underlying molecular mechanisms is a critical area for future research. This includes exploring how its helicase and ATPase activities are modulated to impact alternative splicing outcomes.

Comprehensive Mapping of PRP22 Interactome in Diverse Cellular Contexts

Defining the complete set of proteins and RNA molecules that interact with PRP22 in different cellular states and contexts is essential for a holistic understanding of its function and regulation. While some interactions within the spliceosome have been identified, a comprehensive mapping of the PRP22 interactome under varying physiological conditions, developmental stages, and in different cell types is needed. uniprot.orguniprot.org Such studies, potentially employing advanced techniques like quantitative proteomics and RNA interactome analysis, could reveal novel regulatory networks and context-specific roles of PRP22 beyond its core splicing function.

Understanding the Interplay between PRP22 and Chromatin Remodeling

Emerging evidence suggests a functional relationship between chromatin structure and mRNA processing events, including splicing. nih.gov Studies have indicated genetic interactions between PRP22 and factors involved in chromatin remodeling, such as the RSC complex and Nhp6 proteins. nih.gov Future research should aim to elucidate the molecular mechanisms underlying the interplay between PRP22 activity and chromatin remodeling complexes. This could involve investigating how chromatin modifications or architecture influence PRP22 recruitment or activity at specific genes, and conversely, how PRP22 might impact chromatin structure or dynamics. Research in Drosophila has shown that the homolog of PRP22, peanuts (pea), affects nurse-cell chromatin dynamics, further highlighting this connection. plos.org

Detailed Structural Analysis of PRP22 in Native Spliceosomal Complexes

While structural information for PRP22 exists, including crystal structures of its C-terminal domain and structures in complex with single-stranded RNA, obtaining high-resolution structures of PRP22 within intact, native spliceosomal complexes at different stages of the splicing cycle remains a significant challenge. nih.govrcsb.orgescholarship.orgresearchgate.net Such structures would provide invaluable insights into the conformational changes of PRP22 during splicing, its interactions with other spliceosomal components, and the precise mechanisms by which it exerts its helicase and remodeling activities in situ. Cryo-electron microscopy is a promising technique for addressing this.

Therapeutic Targeting Strategies Based on PRP22 Mechanism (Conceptual, non-clinical)

Given the essential role of PRP22 in splicing, understanding its mechanism at a detailed level could conceptually inform strategies for modulating splicing in various diseases where aberrant splicing is implicated. mdpi.comresearchgate.net Future research could explore the theoretical basis for targeting PRP22 activity or its interactions as a means to correct splicing defects. This is a conceptual area of research focused on the potential of the mechanism, not on clinical applications, dosage, or safety. Understanding the nuances of PRP22 function in different contexts, including its potential role in alternative splicing and interactions with other cellular processes, would be crucial for developing highly specific targeting strategies.

Q & A

Q. What is the primary biochemical function of PRP22 in pre-mRNA splicing?

PRP22 is a DEAH-box RNA helicase critical for releasing mature mRNA from the spliceosome after the second catalytic step. It exhibits RNA-stimulated ATPase activity and ATP-dependent RNA unwinding, facilitating dissociation of the intron-lariat spliceosome (ILS) from mRNA .

Q. How can recombinant PRP22 be purified for in vitro studies?

Recombinant PRP22 can be expressed in E. coli BL21(DE3) using a pET16b vector with an N-terminal His-tag. Purification involves Ni-NTA affinity chromatography, followed by stepwise elution with imidazole (20–500 mM). The 100 mM imidazole fraction yields active PRP22 (~9.5 mg protein per 1.5 L culture) .

Q. What experimental assays confirm PRP22’s RNA-binding specificity?

Nitrocellulose filter binding assays show PRP22 binds single-stranded RNA (ssRNA) with ~20-fold higher affinity than ssDNA or duplex RNA. Apparent KD values are 17 nM for poly(A)40 and 140 nM for poly(A)10, indicating chain-length dependency .

Q. How does ATP hydrolysis influence PRP22’s interaction with RNA?

Hydrolyzable ATP increases PRP22’s KD for RNA by 3–4-fold, suggesting ATPase activity modulates RNA binding. Non-hydrolyzable ATP analogs (e.g., ATPγS) fail to support RNA unwinding, confirming hydrolysis is essential for helicase function .

Q. What genetic tools are available to study PRP22 depletion in yeast?

An auxin-inducible degron (AID) system enables rapid PRP22 depletion. β-estradiol induces TIR1 expression, triggering PRP22 degradation within 60 minutes. This system is ideal for studying spliceosome dynamics post-PRP22 loss .

Advanced Research Questions

Q. How does PRP22’s ATPase activity depend on RNA substrate length?

Optimal ATPase activity requires RNA oligomers ≥20 nt. Poly(A)40 stimulates activity 10-fold compared to poly(A)10, highlighting a minimum RNA length for efficient ATP hydrolysis .

Q. What structural domains are critical for PRP22’s helicase function?

  • The RecA-like domains (RecA1 and RecA2) mediate ATP-dependent RNA translocation .
  • The C-terminal domain (CTD) enhances ATPase activity and contains conserved positively charged patches for RNA binding .
  • Motifs IV and V are essential for unwinding; alanine substitutions (e.g., K512A) abolish helicase activity but retain ATPase function .

Q. How does PRP22 proofread 3’ splice site selection during exon ligation?

PRP22 collaborates with DDX41/SACY-1 to suppress proximal 3’ splice sites. Mutations in PRP22’s RecA2 domain (e.g., K522A) or disruption of its interface with DDX41 increase aberrant splicing, indicating a C*-complex proofreading mechanism .

Q. What methodologies identify PRP22’s interaction partners in the spliceosome?

  • Yeast two-hybrid screens identified Spp2 as a cofactor for Prp2, a related DEAH-box helicase. Similar approaches can map PRP22 interactors .
  • Crosslinking-MS after glycerol gradient fractionation revealed PRP22 associates with U2, U5, and U6 snRNPs in the ILS .

Q. How do PRP22 mutations affect spliceosome binding and catalysis?

Deletion of PRP22’s N-terminal segment (aa 262–465) does not impair ATPase activity but abolishes spliceosome interaction, suggesting this region mediates spliceosomal targeting. Lethality in Δ262–465 mutants underscores its role in vivo .

Q. What structural insights explain PRP22’s RNA translocation mechanism?

Crystal structures (e.g., PDB 6QIC) show PRP22 adopts an open conformation in the apo state, enabling RNA threading. ATP binding induces RecA domain closure, driving 3’→5’ translocation along ssRNA .

Q. How does PRP22 coordinate with other helicases (e.g., Prp16, Prp43) during splicing?

Prp16 proofreads branch site selection before step 1, while PRP22 acts post-step 2. Prp43 disassembles the ILS, requiring sequential recruitment regulated by cofactors (e.g., Ntr1 for Prp43) .

Q. What in vitro systems recapitulate PRP22-dependent spliceosome disassembly?

Reconstituted post-catalytic spliceosomes (e.g., Act7 pre-mRNA) treated with PRP22 + ATP release ILS and mRNA. Glycerol gradient centrifugation (35S ILS) and Northern blotting validate dissociation .

Q. How does the human homolog HRH1 differ functionally from yeast PRP22?

HRH1 contains an RS domain absent in PRP22, enabling interaction with SR proteins. HRH1 rescues yeast prp22 mutants, but its nuclear export role suggests divergent evolution .

Q. What computational tools model PRP22’s RNA-binding surfaces?

Homology modeling (SMART, ChimeraX) predicts conserved RNA-binding patches on PRP22’s CTD. Electrostatic surface analysis highlights basic residues critical for ssRNA interaction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.